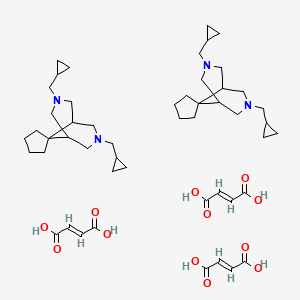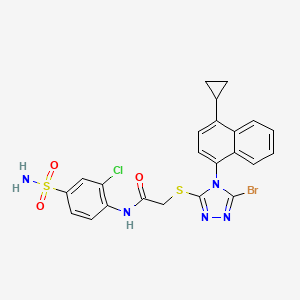![molecular formula C30H44O5 B1243615 (1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid](/img/structure/B1243615.png)
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid is a natural product found in Preussia aemulans with data available.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Asymmetric Synthesis Applications
- The compound is utilized in stereoselective synthesis processes. An example includes the synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, a precursor for constructing complex sugar derivatives (Gerber & Vogel, 2001).
- It is involved in asymmetric synthesis, such as in the production of enantiopure bicyclic β-amino acids, which are useful in medicinal chemistry (Songis et al., 2007).
Synthesis of Antibacterial Agents
- The compound has applications in the synthesis of antibacterial agents, particularly in creating naphthyridine analogues effective against Gram-positive and Gram-negative bacteria (Remuzon et al., 1992).
Organic Synthesis and Chemical Transformations
- It serves a role in organic synthesis, especially in the production of various bicyclic and tricyclic compounds. These processes are crucial for the development of various pharmaceuticals and chemical intermediates (Kitchin & Stoodley, 1973).
- Its derivatives are used in the synthesis of compounds like benzamindo and oxabicyclo octene-ene-carboxylic acids, highlighting its versatility in chemical transformations (Yuan Zhe-dong, 2007).
Potential Use in Peptide Synthesis
- There is research exploring the use of this compound's derivatives in peptide synthesis, especially in the creation of novel polyhydroxylated amino acids (Fernandez et al., 2010).
Eigenschaften
Produktname |
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid |
|---|---|
Molekularformel |
C30H44O5 |
Molekulargewicht |
484.7 g/mol |
IUPAC-Name |
(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-16(2)17(3)7-8-18(4)19-9-10-20-21-11-12-22-28(6,26(34)35)23(31)13-24(32)30(22)15-29(21,30)25(33)14-27(19,20)5/h11,16,18-20,22-23,25,31,33H,3,7-10,12-15H2,1-2,4-6H3,(H,34,35)/t18-,19-,20+,22+,23+,25-,27-,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
YHBXMVZOQPOYGU-FDOZPVTESA-N |
Isomerische SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@]34C2=CC[C@@H]5[C@]3(C4)C(=O)C[C@@H]([C@@]5(C)C(=O)O)O)O)C |
Kanonische SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CC(C34C2=CCC5C3(C4)C(=O)CC(C5(C)C(=O)O)O)O)C |
Synonyme |
S 19159 S-19159 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



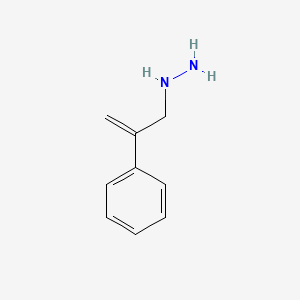
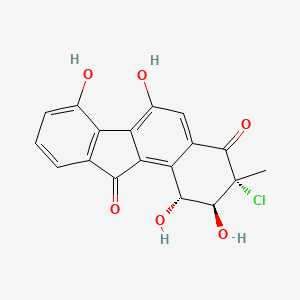
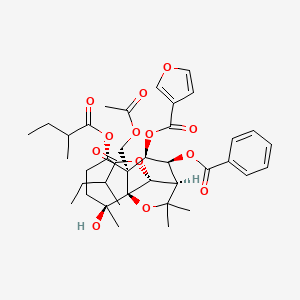

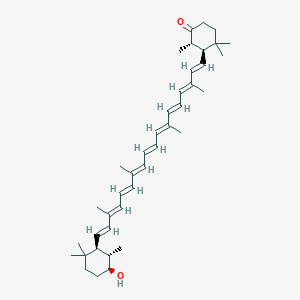
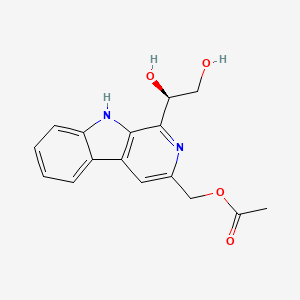


![(4S,7S,12bR)-6-oxo-7-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1243544.png)
